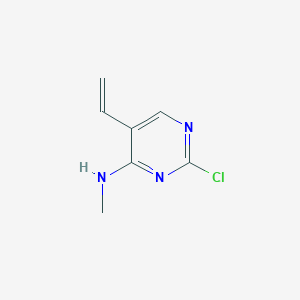
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine
Descripción general
Descripción
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of an ethenyl group and methylation of the amine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one atom or group of atoms in the compound with another atom or group, which can significantly modify its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated amine. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-5-vinylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs due to its pyrimidine base structure.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyrimidine: This compound is similar in structure but lacks the ethenyl group, which can affect its reactivity and applications.
2-Chloro-4-aminopyrimidine: This compound has an amino group at the 4-position, similar to 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine, but differs in other substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the ethenyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
839708-49-5 |
|---|---|
Fórmula molecular |
C7H8ClN3 |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-5-ethenyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H8ClN3/c1-3-5-4-10-7(8)11-6(5)9-2/h3-4H,1H2,2H3,(H,9,10,11) |
Clave InChI |
OPRGWEVANMQHEE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1C=C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













